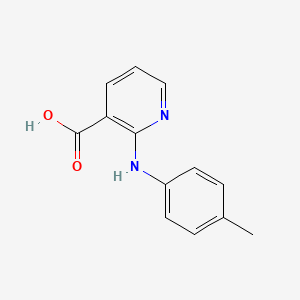

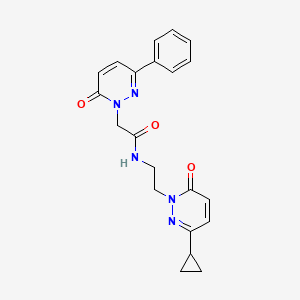

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate" is a heterocyclic compound that is part of a broader class of chemicals with potential applications in pharmaceuticals and materials science due to their complex molecular structures and diverse chemical properties. The papers provided discuss various synthetic routes and chemical reactions involving related heterocyclic systems, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of different starting materials to form complex fused ring systems. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, which can undergo further reactions such as methylation, catalytic hydrogenation, and reduction with NaBH4 to yield various derivatives . Similarly, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a reagent allows for the preparation of different azolo- and azinopyrimidines . These synthetic strategies highlight the versatility of heterocyclic chemistry in generating diverse molecular scaffolds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques, including X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule. For example, the structure of one of the synthesized compounds was confirmed by X-ray analysis, ensuring the correct identification of the molecular geometry and the relative positioning of functional groups .

Chemical Reactions Analysis

The heterocyclic compounds synthesized in these studies undergo a variety of chemical reactions, demonstrating the reactivity of different functional groups present in the molecules. For instance, the lactam group in some derivatives is shown to be less stable and can be cleaved under certain conditions to yield monoamides or converted to other heterocyclic systems using reagents like thionyl chloride and N-methylpiperazine . These reactions are crucial for the modification of the core structure and the introduction of new functional groups, which can significantly alter the chemical and physical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and the nature of their constituent atoms and functional groups. The papers discuss the preparation of various derivatives and their subsequent reactions, which can lead to changes in properties such as solubility, melting point, and reactivity. The elemental analysis and spectroscopic data are used to confirm the structures of the newly synthesized compounds, which is essential for understanding their properties and potential applications .

Scientific Research Applications

Synthesis of Heterocyclic Systems : Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to the requested chemical, has been used in the synthesis of heterocyclic systems like pyrimidinones, pyrazino[1,2-a]pyrimidine, and thiazolo[2,3-b]pyrimidine, indicating the potential of these compounds in the development of new molecular structures (Stanovnik et al., 1990).

Synthesis of Novel Heterocyclic Compounds : Compounds related to Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate have been synthesized for their potential use as anti-inflammatory and analgesic agents. This research highlights the versatility of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Utility in Preparing Fused Heterocyclic Systems : Another similar compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, has been used in preparing various heterocyclic systems. This shows the compound's potential in synthesizing diverse molecular structures (Toplak et al., 1999).

Synthesis of Poly-Functionalized Tri-Heterocyclic Derivatives : A study emphasized on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, indicating the potential of similar compounds in creating complex molecular structures with diverse biological activities (Bhoi et al., 2016).

Synthesis and Biological Activities of Thiazolo[3,2-a]pyrimidine Derivatives : Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and their potential anti-inflammatory activities were investigated, showcasing the therapeutic potential of related compounds (Tozkoparan et al., 1999).

Synthesis of Pyrimidine Derivatives : The synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine derivatives indicates the role of similar compounds in developing new chemical structures for potential pharmaceutical applications (Fadda et al., 2013).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole derivatives to interact with various biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have diverse physico-chemical properties, which can influence their pharmacokinetic profile .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .

properties

IUPAC Name |

methyl 4-[[2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c1-27-17(26)11-3-5-12(6-4-11)21-14(24)9-13-10-28-18(22-13)23-16(25)15-19-7-2-8-20-15/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKCZIFESDCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516425.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2516426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)

![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)